4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

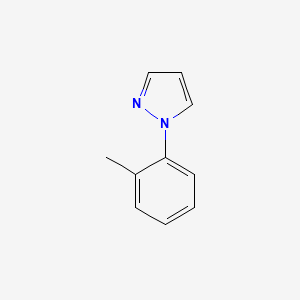

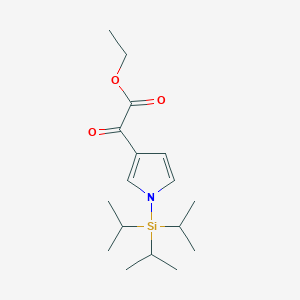

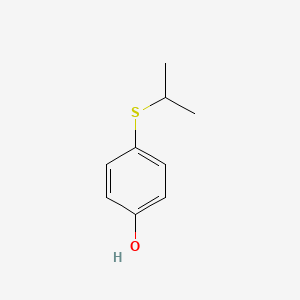

“4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoic acid” is a chemical compound with the molecular formula C14H18N2O3 . It is an impurity of Revefenacin , which is a long-acting muscarinic receptor antagonist .

Molecular Structure Analysis

The molecular weight of “4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoic acid” is 262.3 . The structure consists of a benzoic acid group attached to a carbamoylpiperidin-1-yl group .Physical And Chemical Properties Analysis

“4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoic acid” is a solid substance that is white to off-white in color . It has a melting point of 250 - 253°C and is slightly soluble in water and methanol when heated and sonicated .Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study focused on the degradation processes of nitisinone, a compound with a nitrobenzoic acid component, similar to 4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoic acid. The research employed LC-MS/MS to analyze the stability and degradation products of nitisinone under various conditions. Findings revealed that the stability of nitisinone increases with the pH of the solution, highlighting the compound's degradation into stable products at physiological pH levels. This study could imply that derivatives of nitrobenzoic acid, including 4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoic acid, may exhibit specific stability and degradation pathways relevant to their pharmacological or environmental behavior (Barchańska et al., 2019).

Photosensitive Protecting Groups

Research on photosensitive protecting groups, including nitrobenzyl and nitrophenyl compounds, provides insight into the application of nitrobenzoic acid derivatives in synthetic chemistry. Such compounds are useful in the development of light-sensitive protective groups that can be cleaved under specific conditions, potentially relevant to the synthesis and controlled release of compounds including 4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoic acid (Amit et al., 1974).

Analytical Methods for Antioxidant Activity

The review of analytical methods used in determining antioxidant activity covers tests such as ORAC and FRAP, which assess the antioxidant potential of compounds through hydrogen atom transfer or electron transfer mechanisms. This research is pertinent to understanding how derivatives of nitrobenzoic acid, possibly including 4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoic acid, could be evaluated for their antioxidant properties, which are significant in pharmaceutical and food sciences (Munteanu & Apetrei, 2021).

Mechanism of Action

Target of Action

The primary target of 4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoic acid, also known as Revefenacin , is the muscarinic acetylcholine receptor (mAChR) . This receptor plays a crucial role in the nervous system, mediating various physiological responses such as bronchoconstriction and mucus secretion in the respiratory system .

Mode of Action

Revefenacin acts as a long-acting muscarinic antagonist (LAMA) . It binds to the mAChR, blocking the action of acetylcholine, a neurotransmitter that would normally bind to these receptors and cause bronchoconstriction . Revefenacin has a high affinity for the hM3 receptor subtype and dissociates significantly slower from the hM3 compared to the hM2 mAChR .

Biochemical Pathways

By blocking the mAChR, Revefenacin inhibits the bronchoconstrictive action of acetylcholine, leading to bronchodilation . This action primarily affects the cholinergic nervous system pathway, which is responsible for maintaining muscle tone in the airways . The downstream effect is a reduction in symptoms associated with respiratory diseases like COPD .

Pharmacokinetics

It is known that revefenacin is administered via inhalation, suggesting that it is rapidly absorbed into the pulmonary tissue

Result of Action

The primary result of Revefenacin’s action is bronchodilation . By blocking the mAChR, it prevents bronchoconstriction, reducing symptoms such as shortness of breath, cough, and sputum production in patients with COPD . This leads to improved lung function and quality of life for these patients .

Future Directions

properties

IUPAC Name |

4-(4-carbamoylpiperidin-1-yl)-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5/c14-12(17)8-3-5-15(6-4-8)10-2-1-9(13(18)19)7-11(10)16(20)21/h1-2,7-8H,3-6H2,(H2,14,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJFGIHHQKBXBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1317114.png)

![4-{[(3,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1317120.png)